L-Valyl-L-seryl-L-cysteinyl-L-methionine
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Overview
Description
L-Valyl-L-seryl-L-cysteinyl-L-methionine is a peptide composed of the amino acids valine, serine, cysteine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-seryl-L-cysteinyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-seryl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Valyl-L-seryl-L-cysteinyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-L-seryl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. Additionally, the peptide can interact with enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-seryl-L-cysteinyl-L-alanine
- L-Valyl-L-seryl-L-cysteinyl-L-leucine
- L-Valyl-L-seryl-L-cysteinyl-L-phenylalanine
Uniqueness
L-Valyl-L-seryl-L-cysteinyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize protein structures and influence their function.
Properties
CAS No. |
798540-01-9 |
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Molecular Formula |
C16H30N4O6S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H30N4O6S2/c1-8(2)12(17)15(24)19-10(6-21)13(22)20-11(7-27)14(23)18-9(16(25)26)4-5-28-3/h8-12,21,27H,4-7,17H2,1-3H3,(H,18,23)(H,19,24)(H,20,22)(H,25,26)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
JXYZZKILXXKIRB-BJDJZHNGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
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